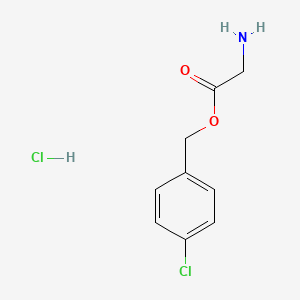
(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride
Übersicht
Beschreibung
“(4-Chlorophenyl)methyl 2-aminoacetate hydrochloride” is a chemical compound with the CAS Number: 1461713-88-1 . It has a molecular weight of 236.1 and is typically in the form of a powder . This compound is used in scientific research and has diverse applications, ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 4-chlorobenzyl glycinate hydrochloride . The InChI code is 1S/C9H10ClNO2.ClH/c10-8-3-1-7 (2-4-8)6-13-9 (12)5-11;/h1-4H,5-6,11H2;1H .Wissenschaftliche Forschungsanwendungen
Herbicide Analysis and Environmental Impact : A study highlighted the development of a method using High-Performance Liquid Chromatography (HPLC) with electrochemical detection for quantifying chlorophenoxy acids, a class of compounds related to (4-Chlorophenyl)methyl 2-aminoacetate hydrochloride. This method is particularly useful for detecting trace levels of such pesticides in ground and drinking water, emphasizing its significance in environmental monitoring and pollution control (Wintersteiger, Goger, & Krautgartner, 1999).
Antimicrobial Agent Synthesis : Research on the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which is chemically related to this compound, demonstrated potential antimicrobial applications. These synthesized compounds showed moderate activity against bacterial and fungal strains, indicating their possible use in the development of new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Corrosion Inhibition in Industrial Processes : A study on the synthesis and evaluation of α-aminophosphonates, structurally similar to this compound, revealed their use as corrosion inhibitors for mild steel in hydrochloric acid. This has significant implications for industrial processes like metal pickling, highlighting the compound's role in reducing corrosion-related damages (Gupta et al., 2017).
Soil Decontamination and Environmental Remediation : The removal of 2,4-dichlorophenol, a compound related to this compound, from contaminated soil using a Fenton-like system was studied. This method demonstrated effectiveness in soil remediation, emphasizing the potential of related compounds in environmental cleanup efforts (Zhou et al., 2014).
Electrochemical Degradation in Wastewater Treatment : A study on the electrochemical degradation of chlorophenoxy herbicides, chemically similar to this compound, in acidic medium by anodic oxidation using a boron-doped diamond electrode, explored the potential of this method for wastewater treatment. This research is crucial for developing efficient methods to treat water contaminated with such herbicides (Boye et al., 2006).
Safety and Hazards
Eigenschaften
IUPAC Name |
(4-chlorophenyl)methyl 2-aminoacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-8-3-1-7(2-4-8)6-13-9(12)5-11;/h1-4H,5-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCSWHCGCDSKST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC(=O)CN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



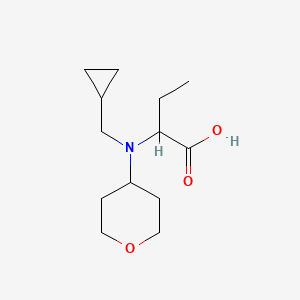

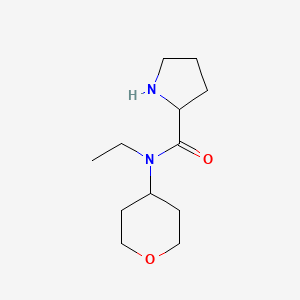

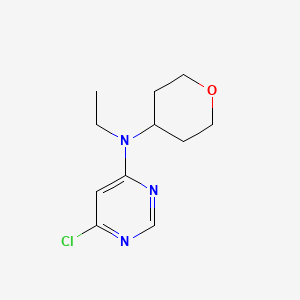

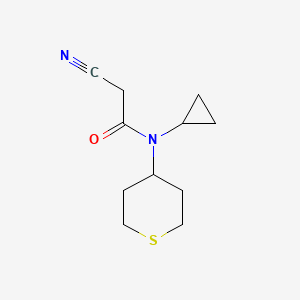
![2-Amino-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1492870.png)

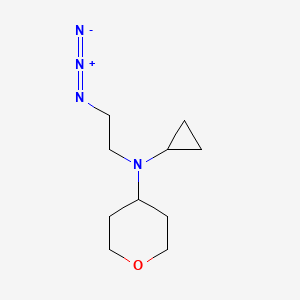

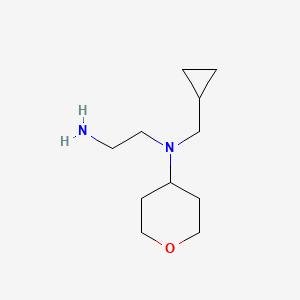
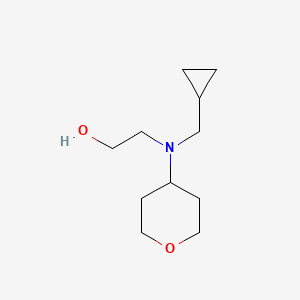
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)